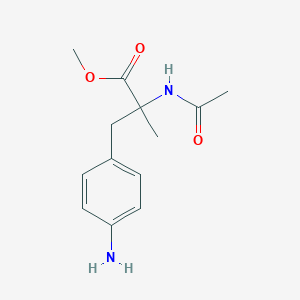
Methyl 2-acetamido-3-(4-aminophenyl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetamido-3-(4-aminophenyl)-2-methylpropanoate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an acetamide group, an amino group, and a methyl group, making it a versatile molecule for different chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis:
Industrial Production Methods: On an industrial scale, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Different derivatives with altered functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It can be used as a reagent in biochemical assays and studies involving amino acids and proteins. Medicine: Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, in biochemical assays, it may interact with enzymes or receptors, leading to a cascade of biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide: This compound shares structural similarities but has different functional groups.
Diethyl 2-acetamido-2-[(4-aminophenyl)methyl]propanedioate: Another related compound with variations in the ester group.
Uniqueness: Methyl 2-acetamido-3-(4-aminophenyl)-2-methylpropanoate stands out due to its specific combination of functional groups, which allows for unique reactivity and applications compared to its similar counterparts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl 2-acetamido-3-(4-aminophenyl)-2-methylpropanoate |
InChI |
InChI=1S/C13H18N2O3/c1-9(16)15-13(2,12(17)18-3)8-10-4-6-11(14)7-5-10/h4-7H,8,14H2,1-3H3,(H,15,16) |
InChI Key |
XDRJMGBTRLSKNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C)(CC1=CC=C(C=C1)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















